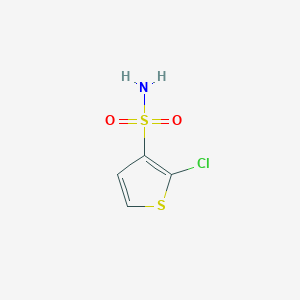
2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as MIA-602 and has been shown to have a wide range of biological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of MIA-602 is not fully understood. However, studies have shown that MIA-602 can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes can lead to a reduction in inflammation and pain. MIA-602 has also been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
MIA-602 has several biochemical and physiological effects. Studies have shown that MIA-602 can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MIA-602 has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, MIA-602 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MIA-602 in lab experiments is its potent antitumor activity. MIA-602 has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of using MIA-602 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MIA-602. One potential direction is the investigation of its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of MIA-602 and its potential use in various scientific research applications.
Synthesis Methods
The synthesis method of MIA-602 involves several steps. The first step is the reaction of 1-methylindole-5-carboxylic acid with thionyl chloride to form 1-methylindole-5-carbonyl chloride. The second step involves the reaction of this intermediate with morpholine to form 2-(1-methylindolin-5-yl)-2-morpholinoethylamine. The final step involves the reaction of this intermediate with 4-methoxyphenol and acetic anhydride to form MIA-602.
Scientific Research Applications
MIA-602 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MIA-602 is in cancer research. Studies have shown that MIA-602 has potent antitumor activity and can inhibit the growth of various cancer cell lines. MIA-602 has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-26-10-9-19-15-18(3-8-22(19)26)23(27-11-13-30-14-12-27)16-25-24(28)17-31-21-6-4-20(29-2)5-7-21/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWHVCBZWRRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2793472.png)
![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)
![5-Tert-butyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793476.png)
![N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2793477.png)




amine](/img/structure/B2793484.png)
![1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2793488.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)

